5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Description
5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound with the molecular formula C13H13N3S.
Properties
IUPAC Name |
5,7,9-trimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-7-4-9(3)12-10(5-7)8(2)6-11-14-15-13(17)16(11)12/h4-6H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVNTNDWRJGXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC3=NNC(=S)N32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline derivatives with hydrazine derivatives, followed by cyclization with carbon disulfide to form the triazoloquinoline core . The reaction conditions often require refluxing in solvents such as toluene or ethanol, with the addition of catalysts like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol as an anticancer agent. Research indicates that derivatives of triazoloquinoline compounds can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : These compounds may act as inhibitors of the Hippo signaling pathway, which is crucial for regulating cell growth and apoptosis. By inhibiting this pathway, the compound could promote apoptosis in cancer cells and inhibit tumor growth .
Case Study: Hippo Pathway Inhibition
A study demonstrated that triazoloquinoline derivatives showed significant inhibition of cell proliferation in A549 lung cancer cells. The most potent derivative exhibited IC50 values indicating effective cytotoxicity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Triazoloquinoline derivatives are noted for their activity against various bacterial strains and fungi.
Antibacterial Activity
Research has shown that certain derivatives exhibit moderate to potent antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The effectiveness was evaluated using disc diffusion methods and minimum inhibitory concentration (MIC) assays.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| CS1 | E. coli | 12 | 820 |
| CS4 | P. aeruginosa | 14 | 870 |
| CS10 | Klebsiella pneumoniae | 11 | 775 |
These findings suggest that this compound and its derivatives could serve as promising candidates for developing new antibacterial agents .
Antifungal Activity
The compound's antifungal activity has also been explored. In vitro studies against various Candida species revealed that certain derivatives showed significant antifungal effects.
Case Study: Antifungal Efficacy
In a comparative study using fluconazole as a standard treatment:
- The tested compounds displayed zones of inhibition ranging from 10 to 14 mm against Candida albicans, suggesting their potential use in treating fungal infections .
Synthesis and Structural Studies
The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance biological activity. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Mechanism of Action
The mechanism of action of 5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral activity.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]quinoline: Explored for its medicinal chemistry applications.
Uniqueness
5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to biological targets and its stability under various conditions, making it a versatile compound for research and industrial applications .
Biological Activity
5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound with the molecular formula C13H13N3S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and case studies.
The biological activity of this compound is primarily attributed to its interaction with DNA and various cellular pathways.
- Target of Action : Similar compounds have been shown to intercalate with DNA and influence gene expression by modulating pro-apoptotic proteins such as Bax and caspases 3 and 9.
- Mode of Action : The compound may upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
- Case Study : A study evaluating a series of triazoloquinoline derivatives found that certain modifications enhanced their anticancer efficacy against multiple cancer cell lines .
Antibacterial Activity
The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In comparative studies with standard antibiotics like ampicillin and streptomycin, derivatives of triazoloquinoline exhibited superior antibacterial effects .
Antiviral Activity
There is emerging evidence suggesting that this compound may possess antiviral properties.
- Mechanism : Similar compounds have been investigated for their ability to inhibit viral replication through enzyme inhibition mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1,2,4-Triazolo[4,3-a]quinoxaline | Antiviral | Known for its selective inhibition of viral enzymes. |
| 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]quinoline | Anticancer | Explored for its potential in cancer therapy. |
| 5-Methyl-[1,2,3]triazolo[4,5-c]quinoline | Antibacterial | Demonstrated potent activity against resistant strains. |
Synthetic Routes and Preparation
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under specific conditions. A common method includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
